N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide has been studied extensively in laboratory experiments and is being explored as a potential therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. In particular, this compound has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folic acid and is a target for antifolate-based cancer therapies. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins, suggesting that this compound may be useful in the treatment of inflammatory diseases. Furthermore, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, suggesting that this compound may be useful in the treatment of neurological disorders.
Mechanism of Action
Target of Action
The primary target of F2070-1024 is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .
Mode of Action
F2070-1024 acts as an antagonist to the MCHR1 receptor . By binding to this receptor, it prevents the actions of the Melanin-Concentrating Hormone (MCH), thereby modulating the physiological responses controlled by MCH .
Biochemical Pathways
Given its role as an mchr1 antagonist, it likely impacts pathways related to food intake and mood regulation .
Pharmacokinetics
Based on the general properties of similar compounds, it can be hypothesized that f2070-1024 is well absorbed, metabolized, and excreted
Result of Action
The molecular and cellular effects of F2070-1024’s action are likely related to its antagonistic effect on the MCHR1 receptor. By inhibiting the action of MCH, F2070-1024 may modulate food intake and mood . .
Advantages and Limitations for Lab Experiments
The advantages of using N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide in laboratory experiments include its low cost, its availability in multiple forms, and its ease of synthesis. Furthermore, this compound is a small, lipophilic molecule, which makes it ideal for use in cell-based experiments. However, the use of this compound in laboratory experiments is limited by its potential toxicity. In particular, this compound has been found to be toxic to certain cell types in vitro, and thus its use in laboratory experiments should be approached with caution.
Future Directions
In the future, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide may be explored further as a potential therapeutic agent for a variety of conditions. In particular, further research is needed to investigate the potential of this compound in the treatment of cancer, inflammation, and neurological disorders. In addition, further research is needed to investigate the potential toxicity of this compound and to identify methods for mitigating this toxicity. Finally, further research is needed to investigate the potential of this compound as an inhibitor of other enzymes and pathways, which may lead to the identification of new therapeutic targets.
Synthesis Methods
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide can be accomplished in multiple ways. One method involves the reaction of 4-chlorobenzotrifluoride with hydrazine in the presence of a base, such as potassium carbonate. This reaction yields the desired product, this compound, in good yields and with high purity. Other methods for the synthesis of this compound include the reaction of 4-chlorobenzotrifluoride with hydrazine in the presence of a catalyst, such as palladium chloride, and the reaction of 4-chlorobenzotrifluoride with hydrazine in the presence of a Lewis acid, such as boron trifluoride.
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c16-10-2-4-11(5-3-10)23-14(20-21-22-23)8-19-15(24)9-1-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDQGMDZJKXKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.